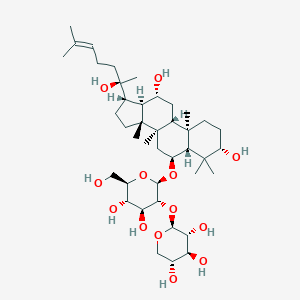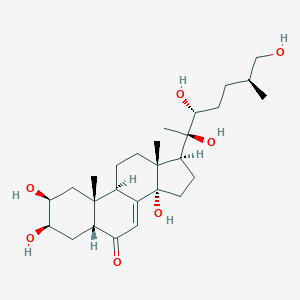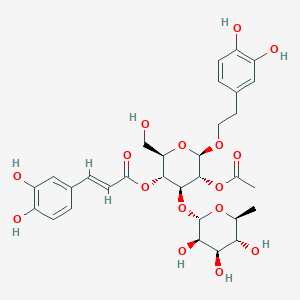
6-Hidroxiindol
Descripción general
Descripción
1H-Indol-6-ol, también conocido como 6-hidroxiindol, es un compuesto significativo en el campo de la química orgánica. Es un derivado del indol, caracterizado por un grupo hidroxilo unido a la sexta posición del anillo indol. Los indoles son una clase de compuestos heterocíclicos que se encuentran ampliamente en la naturaleza y son conocidos por sus diversas actividades biológicas .
Aplicaciones Científicas De Investigación
1H-Indol-6-ol tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1H-indol-6-ol involucra su interacción con varios objetivos moleculares y vías. Por ejemplo, actúa como un inhibidor de las polipéptidos transportadores de aniones orgánicos (OATP1B1), que participan en el transporte de varios compuestos endógenos y exógenos a través de las membranas celulares . Esta inhibición puede afectar la farmacocinética y la dinámica de los medicamentos y otras sustancias en el cuerpo .
Análisis Bioquímico
Biochemical Properties
6-Hydroxyindole is produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . It is also reported to be oxidized by the enzyme CYP2A6 at the C-6 position . This interaction with enzymes and other biomolecules is crucial for its role in biochemical reactions.
Cellular Effects
6-Hydroxyindole has been linked to changes in the gut microbiome that are reflective of healthy aging and longevity . It is known to interact with various types of cells and cellular processes, influencing cell function. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Hydroxyindole involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the biosynthesis of eumelanin, a biological pigment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxyindole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 6-Hydroxyindole can vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that many nitrosamines, a group that 6-Hydroxyindole could potentially form, have been shown to produce cancer in laboratory animals . Therefore, it is crucial to consider dosage when studying the effects of 6-Hydroxyindole.
Metabolic Pathways
6-Hydroxyindole is involved in the metabolic pathways of tryptophan . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels. For instance, it is a product of the oxidation of indole by the enzyme CYP2A6 .
Subcellular Localization
Based on its biochemical properties and the nature of its interactions, it is plausible that it could be directed to specific compartments or organelles within the cell
Métodos De Preparación
La síntesis de 1H-indol-6-ol se puede lograr a través de varios métodos. Un enfoque común involucra la síntesis de indol de Fischer, que es una reacción entre fenilhidrazina y un aldehído o cetona en condiciones ácidas . Otro método incluye las reacciones catalizadas por metales de transición, como las reacciones de acoplamiento cruzado catalizadas por paladio . Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
1H-Indol-6-ol experimenta varios tipos de reacciones químicas, que incluyen:
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varios indoles sustituidos .
Comparación Con Compuestos Similares
1H-Indol-6-ol se puede comparar con otros derivados del indol, como:
1H-Indol: El compuesto padre sin el grupo hidroxilo, que tiene diferentes propiedades químicas y reactividad.
1H-Indol-3-ol: Otro indol hidroxilado con el grupo hidroxilo en la tercera posición, mostrando diferentes actividades biológicas y aplicaciones.
1H-Indol-5-ol: Similar a 1H-indol-6-ol pero con el grupo hidroxilo en la quinta posición, lo que lleva a variaciones en su comportamiento químico y usos.
La singularidad de 1H-indol-6-ol radica en su posición específica del grupo hidroxilo, que influye en su reactividad e interacción con los objetivos biológicos .
Conclusión
1H-Indol-6-ol es un compuesto versátil con importancia significativa en varios campos de la ciencia y la industria. Su estructura y reactividad únicas lo convierten en un compuesto valioso para la investigación y aplicación en química, biología, medicina e industria.
Propiedades
IUPAC Name |
1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178497 | |
| Record name | 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-86-1 | |
| Record name | 6-Hydroxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Hydroxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- UV/Vis Absorption: Shows characteristic absorption bands, with specific shifts observed in derivatives like BODIPY-OH upon deprotonation of the hydroxyl group. []
- Fluorescence: Exhibits fluorescence, with emission wavelengths varying depending on the derivative and solvent environment. For instance, BODIPY-O-, the deprotonated form of BODIPY-OH, exhibits a large Stokes shift and high quantum yield in certain solvent/base combinations. []
- NMR Spectroscopy: 1H NMR and 13H NMR data are crucial for structural characterization and identification of 6-hydroxyindole and its derivatives. [, ]
ANone: Based on the available research, 6-hydroxyindole is not reported to exhibit catalytic properties. Its primary mode of action is through competitive inhibition of enzymes, specifically tyrosinase.
A: Yes, computational methods like density functional theory (DFT) calculations have been employed to understand the mechanisms and regioselectivity of reactions involving 6-hydroxyindole derivatives. [] For instance, DFT calculations explained the site-selectivity in the synthesis of fused [1,2-a]indolone derivatives, highlighting the thermodynamic stability of the anti-Nenitzescu product. [] Additionally, docking studies have been used to rationalize the binding affinities of 6-hydroxyindole derivatives to the GluN2B-containing NMDA receptors. []
ANone:
- Position of the Hydroxyl Group: The position of the hydroxyl group significantly influences inhibitory activity against tyrosinase. 6-Hydroxyindole exhibits greater potency than 5-hydroxyindole, indicating the 6-position is favored for interaction with the enzyme's active site. []
- N-Acyl Substitution: N-acyl derivatives of serotonin, which contain a 5-hydroxyindole moiety, show potent tyrosinase inhibition. [] This suggests that modifications to the indole nitrogen can influence activity.
- Substitutions on the Benzene Ring: Modifications to the benzene ring can alter the electronic properties and potentially affect binding affinities. Research on VEGFR-2 inhibitors showed that introducing heteroatoms to the indole core could influence potency and solubility. []
ANone:
- In vitro: 6-Hydroxyindole demonstrates potent inhibition of human tyrosinase in cell-free enzyme assays and suppresses melanin formation in human melanoma cell cultures (HMV-II cells). [, ]
- In vivo: Although 6-hydroxyindole exhibits promising in vitro activity, it showed limited efficacy in suppressing melanogenesis in melanoma cell cultures at higher concentrations due to cytotoxicity. [] Further research is needed to explore its potential in vivo efficacy.
ANone: The provided research does not offer insights into resistance mechanisms or cross-resistance related to 6-hydroxyindole. Further investigation is needed to explore this aspect.
A: While the CIR Expert Panel deemed 6-hydroxyindole safe for use in hair dyes, [] research indicates potential cytotoxicity at higher concentrations in human melanoma cell cultures. [] This highlights the importance of careful dose optimization and further safety evaluations for other potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)






